molecular formula C8H16N2O2S B14320272 N-(Pentylcarbamoyl)-2-sulfanylacetamide CAS No. 107019-32-9

N-(Pentylcarbamoyl)-2-sulfanylacetamide

Cat. No.: B14320272
CAS No.: 107019-32-9
M. Wt: 204.29 g/mol
InChI Key: MGGDIBBSSSUOLV-UHFFFAOYSA-N
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Description

N-(Pentylcarbamoyl)-2-sulfanylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pentylcarbamoyl group attached to a 2-sulfanylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentylcarbamoyl)-2-sulfanylacetamide typically involves the reaction of pentylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of pentylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(Pentylcarbamoyl)-2-sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides and thiol derivatives.

Scientific Research Applications

N-(Pentylcarbamoyl)-2-sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Pentylcarbamoyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hexylcarbamoyl)-2-sulfanylacetamide
  • N-(Butylcarbamoyl)-2-sulfanylacetamide
  • N-(Methylcarbamoyl)-2-sulfanylacetamide

Uniqueness

N-(Pentylcarbamoyl)-2-sulfanylacetamide is unique due to its specific pentyl group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties and applications.

Properties

CAS No.

107019-32-9

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-(pentylcarbamoyl)-2-sulfanylacetamide

InChI

InChI=1S/C8H16N2O2S/c1-2-3-4-5-9-8(12)10-7(11)6-13/h13H,2-6H2,1H3,(H2,9,10,11,12)

InChI Key

MGGDIBBSSSUOLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)NC(=O)CS

Origin of Product

United States

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